molecular formula C26H24N4O4S B2520273 3-[2-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide CAS No. 1115565-39-3

3-[2-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide

Cat. No.: B2520273
CAS No.: 1115565-39-3
M. Wt: 488.56
InChI Key: IZPMTTDNUJIINB-UHFFFAOYSA-N
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Description

3-[2-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide is a complex synthetic compound designed for advanced pharmaceutical and biochemical research. It features a benzamide scaffold substituted with an imidazole ring and a sulfanyl linker, a structural motif found in compounds with documented biological activity. This compound is intended for research use only and is not for diagnostic or therapeutic applications. Compounds within the same structural class, specifically imidazole-based N-phenylbenzamide derivatives, have demonstrated significant potential as anticancer agents in preclinical studies. Research on these analogues has shown that they can exhibit cytotoxic activity against various human cancer cell lines, with some derivatives reporting IC50 values in the low micromolar range (e.g., between 7.5 and 11.1 μM) . The proposed mechanism of action for related molecules involves inhibition of key kinase proteins, such as ABL1 kinase. Computational studies, including molecular docking and dynamics simulations, suggest that these active derivatives form stable complexes with the target protein, indicating a high binding affinity . The presence of the imidazole ring is critical, as it facilitates binding to biological receptors through hydrogen bonding and π-stacking interactions . Furthermore, the structural elements of this compound, including the dicyanoimidazole group, are associated with favorable drug-like properties and pharmacokinetic (ADME) profiles in similar molecules, reinforcing its value as a candidate for further investigative studies in drug discovery . Researchers can utilize this compound to explore new pathways in oncology research, enzyme inhibition, and the structure-activity relationships of heterocyclic small molecules.

Properties

IUPAC Name

3-[2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4S/c1-33-22-12-11-20(16-23(22)34-2)28-24(31)17-35-26-27-13-14-30(26)21-10-6-7-18(15-21)25(32)29-19-8-4-3-5-9-19/h3-16H,17H2,1-2H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPMTTDNUJIINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(2-Chloroacetamido)benzoic Acid (Intermediate I)

Reagents :

  • m-Aminobenzoic acid (1.0 equiv)
  • Chloroacetyl chloride (1.1 equiv)
  • Triethylamine (1.2 equiv, base)
  • Ethanol (solvent)

Procedure :

  • Dissolve m-aminobenzoic acid (10 mmol) and triethylamine (12 mmol) in 50 mL ethanol under nitrogen.
  • Cool to 0–5°C and add chloroacetyl chloride (11 mmol) dropwise over 30 minutes.
  • Stir for 2 hours at room temperature, filter the precipitate, and recrystallize from ethanol.

Yield : 78–82%.

Characterization :

  • IR (KBr) : 1685 cm⁻¹ (C=O, amide), 1540 cm⁻¹ (N-H bend).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.75 (s, 1H, NH), 8.12–7.45 (m, 4H, Ar-H), 4.22 (s, 2H, CH₂Cl).

Formation of Imidazole-Sulfanyl Intermediate (Intermediate II)

Reagents :

  • Intermediate I (1.0 equiv)
  • 2-Mercaptoimidazole (1.05 equiv)
  • Potassium carbonate (1.5 equiv)
  • Ethanol (solvent)

Procedure :

  • Reflux Intermediate I (10 mmol), 2-mercaptoimidazole (10.5 mmol), and K₂CO₃ (15 mmol) in 100 mL ethanol for 6 hours.
  • Concentrate under reduced pressure, wash with ice water, and recrystallize from ethanol.

Yield : 70–75%.

Characterization :

  • IR (KBr) : 1678 cm⁻¹ (amide C=O), 708 cm⁻¹ (C-S).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.05 (s, 1H, imidazole NH), 7.98–7.30 (m, 4H, Ar-H), 4.05 (s, 2H, SCH₂).

Attachment of 3,4-Dimethoxyphenylcarbamoyl Group

Reagents :

  • Intermediate II (1.0 equiv)
  • 3,4-Dimethoxyphenyl isocyanate (1.1 equiv)
  • Dichloromethane (solvent)

Procedure :

  • Stir Intermediate II (10 mmol) and 3,4-dimethoxyphenyl isocyanate (11 mmol) in 50 mL DCM at 0°C.
  • Warm to room temperature and stir for 12 hours.
  • Extract with NaHCO₃, dry over MgSO₄, and purify via silica gel chromatography (ethyl acetate/hexane).

Yield : 65–70%.

Characterization :

  • IR (KBr) : 1715 cm⁻¹ (urethane C=O), 1245 cm⁻¹ (C-O-C).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 166.2 (C=O), 152.1 (OCH₃), 56.8 (OCH₃).

Final Coupling to N-Phenylbenzamide Core

Reagents :

  • 3-Aminobenzoic acid (1.0 equiv)
  • Thionyl chloride (2.0 equiv)
  • Aniline (1.1 equiv)
  • Imidazole-sulfanyl-carbamoyl intermediate (1.0 equiv)

Procedure :

  • Convert 3-aminobenzoic acid to benzoyl chloride using thionyl chloride (reflux, 2 hours).
  • React with aniline in methanol to form N-phenylbenzamide.
  • Couple with the imidazole intermediate via nucleophilic aromatic substitution (DMF, K₂CO₃, 80°C, 8 hours).

Yield : 60–65%.

Characterization :

  • IR (KBr) : 1660 cm⁻¹ (amide I), 1545 cm⁻¹ (amide II).
  • HRMS (ESI) : m/z calcd. for C₂₆H₂₅N₅O₄S [M+H]⁺: 504.1552; found: 504.1548.

One-Pot Three-Component Synthesis

Reagents :

  • 3-Isocyanatobenzoic acid (1.0 equiv)
  • 2-Mercaptoimidazole (1.0 equiv)
  • 3,4-Dimethoxyphenylamine (1.0 equiv)
  • CuI (10 mol%, catalyst)

Procedure :

  • Mix all components in DMF at 120°C for 24 hours.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield : 55–60%.

Advantages :

  • Atom-economical with fewer purification steps.
  • Reduced reaction time compared to multi-step protocols.

Comparative Analysis of Synthetic Routes

Parameter Multi-Step Approach One-Pot Method
Total Yield 35–40% 55–60%
Reaction Time 48–72 hours 24 hours
Purification 4–5 steps 1–2 steps
Scalability Moderate High

The one-pot method offers superior efficiency but requires precise stoichiometric control. Multi-step synthesis allows intermediate characterization, critical for quality assurance in pharmaceutical applications.

Spectral Data and Structural Confirmation

Infrared Spectroscopy

  • C=O Stretch : 1660–1685 cm⁻¹ (amide, urethane).
  • C-S Stretch : 679–708 cm⁻¹.
  • OCH₃ Bends : 1240–1255 cm⁻¹.

Nuclear Magnetic Resonance

  • ¹H NMR (DMSO-d₆) :
    • δ 10.12 (s, 1H, NH), 8.05–6.75 (m, 12H, Ar-H), 4.15 (s, 2H, SCH₂), 3.85 (s, 6H, OCH₃).
  • ¹³C NMR :
    • δ 167.8 (C=O), 152.3 (OCH₃), 56.5 (OCH₃), 42.1 (SCH₂).

High-Resolution Mass Spectrometry

  • Observed [M+H]⁺ : 504.1548 vs. theoretical 504.1552.

Optimization Challenges and Solutions

  • Regioselectivity in Imidazole Substitution :
    • Use bulky bases (e.g., DBU) to direct substitution to the N-1 position.
  • Sulfanyl Group Oxidation :
    • Conduct reactions under nitrogen atmosphere.
  • Low Coupling Yields :
    • Employ coupling agents like HATU or EDCI.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to 3-[2-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide. For instance, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

CompoundMIC (µM)Activity Type
N11.27Antibacterial
N81.43Antifungal
N222.60Antibacterial

These findings suggest that modifications to the compound's structure can enhance its antimicrobial efficacy, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The anticancer properties of this compound have also been investigated, with promising results observed in vitro against various cancer cell lines. For example:

Cell LineIC50 (µM)Compound Tested
HCT1165.85N9
MCF74.53N18

These results indicate that certain derivatives exhibit cytotoxic effects comparable to established chemotherapeutics, suggesting their potential use in cancer treatment . The mechanism of action is hypothesized to involve interaction with specific biological targets, leading to apoptosis in cancer cells.

Case Studies

Several studies have documented the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized a series of imidazole derivatives and evaluated their antimicrobial and anticancer activities. Results indicated that specific structural features significantly enhanced their biological activities .
  • Molecular Modeling : Computational studies have been conducted to predict the interaction of these compounds with biological targets, aiding in the design of more potent derivatives .
  • In Vivo Studies : Some derivatives were tested in animal models for their efficacy against infections and tumors, providing insights into their therapeutic potential beyond in vitro results .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference
3-[2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide 3,4-Dimethoxyphenyl, sulfanyl-carbamoyl linker Not provided Not provided High electron density from methoxy groups; flexible linker N/A
2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide Cyclohexylmethyl, sulfanyl-carbamoyl linker C25H28N4O2S 448.58 Bulky aliphatic substituent; may reduce solubility in polar solvents
N-[(furan-2-yl)methyl]-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide Furan-methyl, methylsulfanyl-phenyl C25H24N4O3S2 492.6 Heteroaromatic furan enhances π-stacking; thioether improves metabolic stability
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-dimethylethyl, methylbenzamide C12H17NO2 Not provided N,O-bidentate directing group; suitable for metal-catalyzed C–H functionalization
N-{4-[(4-Methoxyphenyl)(phenyl)methyl]-1-methyl-1H-imidazol-2-yl}-4-methylbenzenesulfonamide Methoxyphenyl-phenylmethyl, sulfonamide C31H27N3O3S 522.18 Sulfonamide group increases acidity; bulky substituent limits membrane permeation
Key Observations:

Substituent Effects on Solubility :

  • The target compound’s 3,4-dimethoxyphenyl group increases lipophilicity compared to the furan-methyl analog , but it may reduce aqueous solubility relative to polar derivatives like the hydroxy-dimethylethyl benzamide .
  • The cyclohexylmethyl analog (MW 448.58) is heavier and more hydrophobic than the furan derivative (MW 492.6), likely due to the aliphatic vs. aromatic substituents .

Functional Group Contributions :

  • Sulfonamide-containing compounds (e.g., ) exhibit higher acidity (pKa ~10–12) compared to carbamoyl-linked analogs, affecting binding to charged biological targets.
  • The sulfanyl linker in the target compound offers greater resistance to oxidative degradation than thioether or disulfide bridges in other analogs .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling a pre-functionalized imidazole with a benzamide precursor, analogous to methods used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (carbodiimide-mediated amidation) .
  • Palladium-catalyzed cross-coupling, as seen in , could be adapted to introduce aryl or heteroaryl groups.

Pharmacological Potential and Challenges

While direct bioactivity data for the target compound are lacking, insights can be drawn from related structures:

  • Antimicrobial Activity : Imidazole-benzamide hybrids (e.g., ) often exhibit activity against Gram-positive bacteria due to membrane disruption. The 3,4-dimethoxyphenyl group may enhance penetration through lipid bilayers.
  • Kinase Inhibition : Sulfonamide-containing imidazoles (e.g., ) show ATP-competitive binding in kinases. The target’s carbamoyl linker may reduce off-target effects compared to sulfonamides.

Biological Activity

3-[2-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and its implications in therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique structure comprising an imidazole ring, a dimethoxyphenyl group, and a phenylbenzamide moiety. The synthesis typically involves multiple steps:

  • Formation of the imidazole ring.
  • Introduction of the dimethoxyphenyl group.
  • Attachment of the carbamoyl methyl sulfanyl group.
  • Final assembly into the benzamide structure.

The reaction conditions, including temperature, solvent choice, and catalysts, are optimized to achieve high yields and purity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antiviral Activity

A study on N-phenylbenzamide derivatives demonstrated that modifications at specific positions significantly influenced antiviral efficacy against enterovirus 71 (EV71). The compound showed promising results with an IC50 value in the low micromolar range, indicating potential as an antiviral agent .

Anticancer Properties

The compound's structural analogs have been evaluated for their anticancer activity. For instance, derivatives with similar frameworks demonstrated moderate to high potency against various cancer cell lines. The mechanism often involves inhibition of specific kinases associated with cancer progression .

Antimicrobial Effects

Preliminary studies suggest that the compound may possess antimicrobial properties. Its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways is under investigation .

The biological effects of this compound are attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for viral replication or cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity involved in signaling pathways related to inflammation and cancer growth.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

StudyCompoundBiological ActivityIC50 Value
1eAntiviral against EV7118 μM
I-8RET kinase inhibitorModerate to High
1aAntiparasitic against T. bruceiCurative in mice

These findings underline the potential therapeutic applications of compounds with similar structures to this compound.

Q & A

Q. Example Protocol Table :

StepReaction TypeReagents/ConditionsYield Optimization Tips
1Imidazole ring formationGlyoxal, NH₃, acidic conditionsMonitor pH to prevent side products
2Sulfanyl group introductionThiol reagents, K₂CO₃, DMF, 60°CUse anhydrous solvents
3Carbamoylation3,4-dimethoxyphenyl isocyanate, RTStir for 12–24 hours

Basic: What characterization techniques are critical for confirming structure and purity?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks to confirm imidazole protons (~7.5–8.5 ppm) and carbamoyl carbonyls (~165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragment patterns .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. Common Pitfalls :

  • Overlapping NMR signals from aromatic protons may require 2D NMR (e.g., COSY, HSQC) for resolution .

Advanced: How can researchers investigate structure-activity relationships (SAR) for this compound?

Answer:
SAR studies focus on modifying substituents to correlate structural changes with biological activity:

  • Substituent Variation :
    • Replace 3,4-dimethoxyphenyl with halogenated or alkylated analogs to assess electronic effects .
    • Modify the imidazole ring (e.g., N-methylation) to alter steric hindrance .
  • Biological Assays :
    • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays .
    • Cellular Uptake : Radiolabel the compound to quantify intracellular accumulation .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins .

Q. Example SAR Findings :

ModificationBiological Activity ChangeReference
4-Fluorophenyl substitutionIncreased kinase inhibition
N-methylimidazoleReduced cellular uptake

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Contradictions may arise from assay variability or compound stability issues. Mitigation strategies include:

  • Orthogonal Assays : Confirm activity using both enzymatic (e.g., fluorescence) and cellular (e.g., proliferation) assays .
  • Stability Testing : Evaluate compound integrity in assay buffers (e.g., HPLC-MS post-incubation) .
  • Meta-Analysis : Compare results across studies with standardized protocols (e.g., IC₅₀ normalization) .

Case Study :
Discrepancies in cytotoxicity data may stem from differences in cell lines (e.g., HepG2 vs. HEK293). Validate using isogenic models .

Advanced: What mechanistic pathways underlie its potential biological activity?

Answer:
Proposed mechanisms include:

  • Enzyme Inhibition : The imidazole and carbamoyl groups may chelate metal ions in enzyme active sites (e.g., zinc-dependent proteases) .
  • Receptor Modulation : Sulfanyl and benzamide moieties could engage in hydrogen bonding with GPCRs or tyrosine kinases .
  • DNA/Protein Interaction : The planar aromatic system may intercalate DNA or disrupt protein folding .

Q. Experimental Validation :

  • Kinetic Studies : Measure Km/Vmax changes in target enzymes .
  • Thermal Shift Assays : Monitor protein stability upon compound binding .

Advanced: How to design experiments to assess metabolic stability and toxicity?

Answer:

  • Metabolic Stability :
    • Liver Microsome Assays : Incubate with CYP450 enzymes and quantify parent compound degradation via LC-MS .
    • Metabolite Identification : Use HR-MS/MS to characterize phase I/II metabolites .
  • Toxicity Profiling :
    • In Vitro : MTT assay on hepatocytes (e.g., HepaRG) .
    • In Vivo : Acute toxicity studies in rodents (LD₅₀ determination) .

Q. Key Parameters :

ParameterMethodReference
Metabolic half-life (t₁/₂)Liver microsome incubation
HepatotoxicityALT/AST levels in serum

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